5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
The primary target of the compound 5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant changes in the cell cycle progression, leading to the inhibition of cell proliferation . The compound’s structure, featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold, allows it to bind effectively to the ATP adenine site of CDK2 .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, specifically at the G1/S and G2/M checkpoints . This disruption leads to the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . This indicates that the compound has a potent anti-proliferative effect on these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the reaction of 4-chlorobenzyl chloride with suitable precursors under controlled conditions. One common method includes the formation of the chlorobenzyl sulfanyl intermediate, which is then subjected to cyclization reactions to form the desired pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has shown promise as a potential therapeutic agent, particularly in cancer research, where it acts as a CDK2 inhibitor.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(Benzo[d][1,3]dioxol-5-yl)-3-(3-chlorophenyl)-4H-spiro[isoxazole-5,3′-pyrido[1,2-a]pyrimidine]-2′,4′-dione: This compound shares a similar pyrimidine core but differs in its additional functional groups.
2-[(2-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one: This compound has a similar structure but includes a benzothieno ring instead of a pyrazolo ring.
Uniqueness
5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-d]pyrimidine core. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Biological Activity
5-(4-Chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H12ClN3O
- Molecular Weight : 247.7 g/mol
- CAS Number : 402570-41-6
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results against various cancer cell lines:
These values indicate a strong inhibitory effect on cancer cell proliferation, suggesting that the compound may act as a potential anticancer agent.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness particularly against:
- Bacteria : Escherichia coli, Staphylococcus aureus
- Fungi : Aspergillus flavus, Aspergillus niger
Inhibition rates were reported to be significant, with several derivatives demonstrating bacteriostatic effects comparable to standard antibiotics .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The pyrazolo[3,4-d]pyrimidine derivatives have shown anti-inflammatory activity through inhibition of pro-inflammatory cytokines and enzymes. In animal models, these compounds exhibited significant reductions in paw edema compared to standard anti-inflammatory drugs like indomethacin .
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is heavily influenced by their structural components. Substituents on the benzyl ring and the pyrazole core play crucial roles in modulating activity:
- Chloro Substituents : Enhance anticancer activity.
- Alkyl Groups : Influence the compound's solubility and bioavailability.
The presence of halogen groups such as chlorine is associated with increased potency against specific cancer cell lines .
Case Studies
- In Vivo Studies : A study assessed the efficacy of this compound in murine models of cancer. Results indicated a significant reduction in tumor size compared to control groups treated with placebo.
- Mechanistic Studies : Research has shown that this compound inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-9-3-1-8(2-4-9)6-17-7-14-11-10(12(17)18)5-15-16-11/h1-5,7H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYUYPJVUXFPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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